2-Di-1-ASP

Descripción

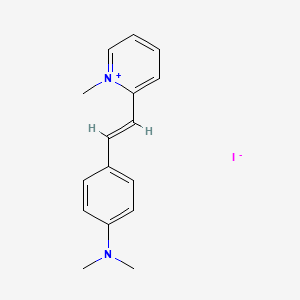

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N2.HI/c1-17(2)15-10-7-14(8-11-15)9-12-16-6-4-5-13-18(16)3;/h4-13H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOIQAIBZGSIDD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2156-29-8, 1694-48-0 | |

| Record name | Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2156-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-(Dimethylamino)styryl)-1-methylpyridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002156298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-(Dimethylamino)styryl)-1-methylpyridin-1-ium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[p-(dimethylamino)styryl]-1-methylpyridinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-(DIMETHYLAMINO)STYRYL)-1-METHYLPYRIDIN-1-IUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KU9H26WAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Di-1-ASP: A Versatile Fluorescent Probe for Cellular and Neuronal Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Di-1-ASP, also known as DASPI, is a mono-styryl fluorescent dye that has emerged as a valuable tool in various fields of biological research. Its utility stems from its ability to function as a mitochondrial stain, a selective probe for G-quadruplex (G4) DNA structures, and a voltage-sensitive dye for monitoring neuronal activity. This technical guide provides a comprehensive overview of the properties and applications of this compound, including detailed experimental protocols, quantitative data, and visual representations of its mechanisms and workflows.

Core Applications and Mechanisms of Action

This compound is a cationic dye that exhibits distinct fluorescent properties depending on its local environment. This characteristic is the basis for its diverse applications in cellular imaging and neurobiology.

-

Mitochondrial Staining: As a lipophilic cation, this compound readily crosses the plasma membrane of live cells and accumulates in mitochondria in a membrane potential-dependent manner. The fluorescence intensity of the dye within mitochondria is a reliable indicator of mitochondrial energization, making it a useful tool for studying mitochondrial health and function.[1]

-

G-Quadruplex (G4) DNA Probe: this compound displays a significant enhancement in fluorescence upon binding to G-quadruplex DNA structures.[2] G4s are non-canonical secondary structures that can form in guanine-rich regions of DNA and RNA and are implicated in the regulation of key cellular processes such as transcription and replication. The dye's selectivity for G4 DNA allows for their visualization and study within the cellular context.

-

Voltage-Sensitive Dye (VSD): The fluorescence of this compound is sensitive to changes in the transmembrane potential. This property allows for the optical recording of neuronal activity, including action potentials and subthreshold synaptic events, with high temporal and spatial resolution.[3][4][5][6][7]

Quantitative Data for this compound

The following tables summarize the key quantitative properties of this compound, providing a reference for experimental design and data interpretation.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₉IN₂ | |

| Molecular Weight | 366.24 g/mol | |

| Excitation Maximum (λex) | ~470 nm (in phospholipids) | [1] |

| Emission Maximum (λem) | ~560-570 nm (in phospholipids) | [1] |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C, protected from light |

| Application | Parameter | Value | Reference |

| Mitochondrial Staining | Working Concentration | 10⁻⁸ to 5 x 10⁻⁶ M | [1] |

| G4 DNA Probing | Fluorescence Enhancement | Up to 300-fold upon binding to G-quadruplex structures | [2] |

| Voltage Sensing | Temporal Resolution | Sub-millisecond | [6] |

| Spatial Resolution | Sub-micrometer | [6] |

Experimental Protocols

This section provides detailed methodologies for the three primary applications of this compound.

Protocol 1: Mitochondrial Staining in Live Cells

This protocol describes the steps for staining mitochondria in live cells to assess their membrane potential.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Live cells cultured on glass-bottom dishes or coverslips

-

Balanced salt solution (e.g., HBSS) or cell culture medium

-

Fluorescence microscope with appropriate filter sets (e.g., excitation ~470 nm, emission ~570 nm)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

-

Staining Solution Preparation: Prepare a working solution of this compound by diluting the stock solution in pre-warmed (37°C) balanced salt solution or culture medium to a final concentration between 10 nM and 5 µM. The optimal concentration should be determined empirically for each cell type.

-

Cell Staining: Remove the culture medium from the cells and wash once with the balanced salt solution. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: After incubation, gently wash the cells two to three times with the balanced salt solution to remove excess dye.

-

Imaging: Immediately image the stained cells using a fluorescence microscope. Mitochondria with a higher membrane potential will exhibit brighter fluorescence.

Protocol 2: Imaging of G-Quadruplex DNA

This protocol outlines the procedure for visualizing G-quadruplex DNA structures in cells.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Cells of interest cultured on imaging-compatible plates or slides

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS), optional

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), optional

-

Confocal or fluorescence microscope

Procedure:

-

Cell Preparation: Grow cells on a suitable substrate for imaging.

-

Staining Solution Preparation: Dilute the this compound stock solution in an appropriate buffer or medium to the desired final concentration. The optimal concentration needs to be determined for each specific application and cell type.

-

Live-Cell Imaging:

-

Wash the cells with PBS.

-

Incubate the cells with the this compound working solution for a designated time at 37°C.

-

Wash the cells to remove unbound dye.

-

Image the cells immediately.

-

-

Fixed-Cell Imaging (Optional):

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes if targeting intracellular G4s.

-

Wash the cells with PBS.

-

Incubate with the this compound working solution.

-

Wash the cells and mount for imaging.

-

-

Image Acquisition: Acquire images using a confocal or fluorescence microscope, capturing the fluorescence signal from this compound bound to G4 structures.

Protocol 3: Voltage-Sensitive Dye Imaging in Neurons

This protocol provides a general framework for using this compound to optically record neuronal activity.

Materials:

-

This compound stock solution (in DMSO)

-

Artificial cerebrospinal fluid (aCSF) or appropriate neuronal recording solution

-

Neuronal preparation (e.g., cultured neurons, brain slices)

-

High-speed fluorescence imaging setup (e.g., confocal or two-photon microscope with a fast camera or photodiode array)

-

Electrophysiology setup for simultaneous electrical recording (optional, for calibration)

Procedure:

-

Preparation of Staining Solution: Dilute the this compound stock solution into the recording solution to the final working concentration. The optimal concentration should be determined experimentally to achieve good signal-to-noise without causing phototoxicity.

-

Loading the Dye:

-

Bath application: For neuronal cultures or brain slices, incubate the preparation in the staining solution for a specific duration.

-

Direct injection: For in vivo applications or targeting specific neurons, the dye can be microinjected.

-

-

Washing: After loading, wash the preparation thoroughly with the recording solution to remove unbound dye.

-

Image Acquisition:

-

Position the neuronal preparation on the microscope stage.

-

Use a high-speed imaging system to record fluorescence changes over time.

-

Stimulate the neurons electrically or synaptically to evoke activity.

-

-

Data Analysis:

-

Analyze the recorded fluorescence traces to detect changes corresponding to neuronal firing.

-

If simultaneous electrophysiological recordings were performed, correlate the optical signals with the electrical signals to calibrate the fluorescence change (ΔF/F) to membrane voltage changes.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.

References

- 1. Fluorimetry of mitochondria in cells vitally stained with DASPMI or rhodamine 6 GO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improving voltage-sensitive dye imaging: with a little help from computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www-sop.inria.fr [www-sop.inria.fr]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Di-1-ASP: Excitation, Emission, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe 2-Di-1-ASP (also known as DASPI), focusing on its spectral properties, core applications, and detailed experimental protocols. This compound is a versatile styryl dye primarily utilized for the vital staining of mitochondria and has also been identified as a probe for G-quadruplex DNA structures.

Core Properties of this compound

This compound is a cationic, lipophilic dye that readily permeates the plasma membrane of live cells. Its fluorescence characteristics are sensitive to the local environment, making it a valuable tool for cellular imaging and analysis.

Spectral Properties

The excitation and emission maxima of this compound are crucial for designing imaging experiments and selecting appropriate filter sets for fluorescence microscopy and flow cytometry. The key spectral properties are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~474 nm | [1][2] |

| Emission Maximum (λem) | ~605-606 nm | [1][2] |

| Common Solvent | Methanol (for spectral characterization) | [2] |

| Fluorescence Color | Orange-Red |

Primary Application: Mitochondrial Staining

The primary and most widespread application of this compound is the fluorescent labeling of mitochondria in living cells. This staining is dependent on the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and cellular metabolic activity.

Mechanism of Mitochondrial Accumulation

This compound is a positively charged molecule. This charge drives its accumulation into the negatively charged mitochondrial matrix. The mitochondrial membrane potential, which is typically around -180 mV (negative on the inside), is generated by the pumping of protons across the inner mitochondrial membrane during oxidative phosphorylation. This strong negative potential acts as an electrophoretic force, concentrating the cationic this compound molecules within the mitochondria. Consequently, the intensity of this compound fluorescence in mitochondria is proportional to the mitochondrial membrane potential. Depolarized or inactive mitochondria with a lower membrane potential will exhibit significantly reduced this compound accumulation and fluorescence.

Experimental Protocols

Detailed methodologies for utilizing this compound in common applications are provided below. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.

Fluorescence Microscopy of Mitochondria in Live Cells

This protocol outlines the steps for staining mitochondria in adherent live cells with this compound for visualization by fluorescence microscopy.

Materials:

-

This compound (powder)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Glass-bottom dishes or coverslips suitable for microscopy

-

Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

Procedure:

-

Preparation of Stock Solution:

-

Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

-

Ensure the cells are healthy and actively growing.

-

-

Staining:

-

Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed (37°C) complete cell culture medium. The final working concentration typically ranges from 0.1 to 1 µM. The optimal concentration should be determined empirically for each cell type.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

-

Washing (Optional but Recommended):

-

Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to reduce background fluorescence.

-

After the final wash, add fresh pre-warmed culture medium or a suitable imaging buffer to the cells.

-

-

Imaging:

-

Visualize the stained mitochondria using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission spectra of this compound (e.g., excitation ~470/40 nm, emission ~610/75 nm).

-

Acquire images promptly as the dye is used in live, unfixed cells.

-

Flow Cytometry for Mitochondrial Membrane Potential Analysis

This protocol describes the use of this compound to assess mitochondrial membrane potential in a cell suspension by flow cytometry.

Materials:

-

This compound stock solution (as prepared above)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell suspension

-

FACS tubes

-

Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., PE or a similar channel)

Procedure:

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in pre-warmed (37°C) complete cell culture medium.

-

-

Staining:

-

Prepare a fresh working solution of this compound by diluting the stock solution in the cell suspension medium. The final concentration will likely be in the range of 0.1 to 1 µM, but should be optimized.

-

Add the this compound working solution to the cell suspension.

-

Incubate for 15-30 minutes at 37°C, protected from light. Gently mix the cells periodically.

-

-

Washing:

-

After incubation, centrifuge the cells at a low speed (e.g., 300-400 x g) for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 1-2 mL of ice-cold PBS.

-

Repeat the wash step once more.

-

-

Resuspension and Analysis:

-

Resuspend the final cell pellet in an appropriate volume of ice-cold PBS or a suitable sheath fluid for flow cytometry.

-

Analyze the samples on a flow cytometer. Excite the cells with a 488 nm laser and collect the emission in the appropriate orange-red channel (e.g., ~605 nm).

-

For control experiments, consider treating a sample of cells with a mitochondrial membrane potential uncoupler, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), to confirm that the this compound signal is indeed dependent on ΔΨm.

-

Secondary Application: G-Quadruplex DNA Staining

Recent studies have indicated that this compound can act as a fluorescent probe for G-quadruplex (G4) DNA structures.[1] G4s are four-stranded nucleic acid secondary structures that can form in guanine-rich sequences and are implicated in various biological processes. This compound exhibits a significant fluorescence enhancement upon binding to G4 structures, with selectivity for parallel G4-DNA forms.[1]

Experimental Protocol: In Vitro G-Quadruplex Staining

This protocol provides a general framework for assessing the interaction of this compound with G4-forming oligonucleotides in vitro using fluorescence spectroscopy.

Materials:

-

This compound

-

G4-forming DNA oligonucleotide (e.g., c-myc promoter sequence)

-

Control non-G4-forming DNA oligonucleotide

-

Appropriate buffer (e.g., Tris-HCl with KCl for G4 formation)

-

Fluorometer

Procedure:

-

Oligonucleotide Preparation:

-

Dissolve the G4-forming and control oligonucleotides in the appropriate buffer.

-

To induce G4 formation, heat the G4-forming oligonucleotide solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature.

-

-

Fluorescence Titration:

-

In a cuvette, prepare a solution of this compound at a fixed concentration (e.g., 1 µM) in the assay buffer.

-

Record the initial fluorescence spectrum of the dye alone (excitation at ~474 nm, emission scan from ~500 nm to ~700 nm).

-

Incrementally add small aliquots of the folded G4 DNA solution to the cuvette.

-

After each addition, mix gently and record the fluorescence spectrum.

-

Observe the change in fluorescence intensity at the emission maximum (~605 nm).

-

Repeat the titration with the non-G4-forming control oligonucleotide to assess specificity.

-

-

Data Analysis:

-

Plot the fluorescence intensity of this compound as a function of the DNA concentration.

-

A significant increase in fluorescence upon addition of the G4 DNA, compared to the control DNA, indicates selective binding of this compound to the G-quadruplex structure.

-

Conclusion

This compound is a robust and versatile fluorescent probe with well-defined spectral characteristics. Its primary utility lies in the dynamic and quantitative assessment of mitochondrial membrane potential in living cells, providing valuable insights into cellular health and function. Furthermore, its emerging role as a G-quadruplex DNA probe opens up new avenues for research in nucleic acid structure and gene regulation. The protocols provided in this guide offer a solid foundation for researchers to effectively employ this compound in their experimental workflows. As with any fluorescent probe, optimization of staining conditions is paramount for achieving high-quality, reproducible data.

References

In-Depth Technical Guide: 2-Di-1-ASP Solubility and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the fluorescent mitochondrial probe 2-Di-1-ASP in Dimethyl Sulfoxide (DMSO) and water. It includes detailed experimental protocols for solubility determination and for the application of this compound in mitochondrial staining of live cells.

Core Topic: Solubility of this compound

This compound, also known as DASPI, is a cationic styryl dye widely used as a fluorescent probe to visualize mitochondria in living cells. Its utility in biological assays is critically dependent on its solubility in appropriate solvents for the preparation of stock and working solutions.

Data Presentation: Quantitative Solubility of this compound

The solubility of this compound in DMSO and water is summarized in the table below. It is important to note that for DMSO, using a fresh, anhydrous grade is recommended as absorbed moisture can reduce the solubility of the compound.[1]

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Remarks |

| DMSO | 30[1] | 81.91[1] | Sparingly soluble in the range of 1-10 mg/mL has also been reported.[2] |

| Water | Insoluble[1] | - | Styryl dyes, in general, have very low solubility in aqueous solutions. |

Molecular Weight of this compound (iodide salt) is 366.24 g/mol .

While this compound is insoluble in pure water, it can be used in aqueous buffers and cell culture media when first dissolved in a small amount of DMSO as a stock solution. The final concentration of DMSO in the aqueous working solution should be kept low to minimize solvent-induced artifacts in biological experiments. A protocol for preparing a ≥ 2.08 mg/mL solution in a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been described, indicating its applicability in complex aqueous formulations.[3]

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Deionized water

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Spectrophotometer or HPLC system for concentration analysis

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to separate vials containing a known volume of DMSO and water, respectively. The excess solid should be visually apparent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

-

Prepare a series of dilutions of the supernatant with the respective solvent.

-

Determine the concentration of this compound in the diluted samples using a suitable analytical method, such as UV-Vis spectrophotometry (measuring absorbance at its λmax) or a validated HPLC method.

-

-

Calculation:

-

Calculate the solubility as the concentration of the saturated solution, taking into account the dilution factors.

-

Protocol for Mitochondrial Staining in Live Cells

This protocol provides a general workflow for using this compound to stain mitochondria in live adherent cells.

Materials:

-

This compound

-

Anhydrous DMSO

-

Cell culture medium (serum-free and complete)

-

Phosphate-Buffered Saline (PBS)

-

Live adherent cells cultured on a suitable imaging vessel (e.g., glass-bottom dish)

-

Fluorescence microscope with appropriate filter sets (Excitation/Emission maxima for this compound are approximately 474/605 nm)

Methodology:

-

Preparation of Stock Solution:

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. For example, to make a 10 mM stock, dissolve 3.66 mg of this compound in 1 mL of DMSO.

-

Store the stock solution at -20°C, protected from light.

-

-

Preparation of Staining Solution:

-

On the day of the experiment, dilute the stock solution to a final working concentration in serum-free cell culture medium. The optimal working concentration can vary between cell types and should be determined empirically, but typically ranges from 1-10 µM.

-

-

Cell Staining:

-

Remove the complete culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed complete cell culture medium or PBS to remove excess dye.

-

-

Imaging:

-

Add fresh, pre-warmed complete culture medium to the cells.

-

Image the stained mitochondria using a fluorescence microscope with appropriate excitation and emission filters.

-

Mandatory Visualization

The following diagrams illustrate the experimental workflows described in this guide.

Caption: Workflow for Determining Equilibrium Solubility of this compound.

Caption: Experimental Workflow for Staining Live Cell Mitochondria.

References

An In-depth Technical Guide to 2-Di-1-ASP: A Fluorescent Probe for Cellular Imaging

This technical guide provides a comprehensive overview of the chemical properties and applications of 2-Di-1-ASP, a versatile fluorescent dye. Tailored for researchers, scientists, and professionals in drug development, this document details the chemical structure, synonyms, and quantitative data of this compound. Furthermore, it offers detailed experimental protocols for its principal applications: mitochondrial staining and the detection of G-quadruplex (G4) DNA structures.

Chemical Identity and Properties

This compound is a cationic styryl dye recognized for its utility as a fluorescent probe in cellular biology.[1][2][3] Its fluorescence is environmentally sensitive, making it a valuable tool for investigating cellular structures and processes.

Synonyms: this compound is also known by several other names, including:

-

DASPMI[1]

-

2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-pyridinium, monoiodide (Formal Name)[1]

-

2M2PM[3]

-

D 308[3]

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 2156-29-8 | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₉IN₂ | [1][4] |

| Molecular Weight | 366.24 g/mol | [3][4] |

| Excitation Maximum (λex) | 474 nm (in Methanol) | [1] |

| Emission Maximum (λem) | 605 nm (in Methanol) | [1] |

| Melting Point | 280 °C (decomposes) | [4][6] |

| Solubility | Sparingly soluble in DMSO (1-10 mg/mL) | [1] |

| Appearance | Solid | [1][4] |

Experimental Applications and Protocols

This compound is predominantly used as a fluorescent probe for two key applications: the visualization of mitochondria in living cells and the detection of G-quadruplex DNA structures.[2][3]

Mitochondrial Staining

This compound is a cell-permeant dye that accumulates in mitochondria of live cells, driven by the mitochondrial membrane potential.[5][7] This property allows for the selective staining and visualization of these organelles.

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

1. Reagent Preparation:

-

This compound Stock Solution: Prepare a stock solution of 1-5 mM this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C, protected from light.

-

Staining Solution: On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., Hank's Balanced Salt Solution (HBSS) or serum-free cell culture medium) to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

2. Cell Preparation:

-

Culture cells on a suitable imaging substrate, such as glass-bottom dishes or coverslips, until they reach the desired confluency.

3. Staining Procedure:

-

Aspirate the cell culture medium from the cells.

-

Wash the cells once with pre-warmed (37°C) HBSS or serum-free medium.

-

Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light. Incubation times may need to be optimized.

4. Imaging:

-

After incubation, gently wash the cells two to three times with pre-warmed HBSS or imaging buffer to remove excess dye.

-

Add fresh, pre-warmed imaging buffer to the cells.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (e.g., excitation around 470-490 nm and emission around 600-620 nm).

Experimental Workflow for Mitochondrial Staining

Caption: Workflow for staining mitochondria in live cells using this compound.

G-Quadruplex DNA Detection

This compound exhibits enhanced fluorescence upon binding to G-quadruplex (G4) DNA structures.[2] This property can be exploited for the in vitro detection and characterization of these non-canonical DNA secondary structures.

This protocol describes a general method for detecting G4 DNA formation in vitro using a fluorescent probe like this compound.

1. Reagent Preparation:

-

DNA Solutions: Prepare stock solutions of single-stranded, G-rich DNA oligonucleotides and control (non-G-rich) DNA sequences in a suitable buffer (e.g., Tris-HCl buffer).

-

G-Quadruplex Folding Buffer: Prepare a buffer that promotes G4 formation, typically containing a monovalent cation like potassium chloride (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

-

This compound Working Solution: Prepare a dilute working solution of this compound in the G4 folding buffer. The final concentration should be in the low micromolar range and optimized for the specific assay.

2. G-Quadruplex Formation:

-

Dilute the G-rich DNA oligonucleotide to its final concentration in the G4 folding buffer.

-

To induce G4 formation, heat the DNA solution to 95°C for 5 minutes, followed by slow cooling to room temperature. This annealing process facilitates the folding of the DNA into a G-quadruplex structure.

3. Fluorescence Measurement:

-

In a microplate or cuvette, mix the folded G4 DNA solution with the this compound working solution.

-

As a negative control, prepare a similar mixture using the non-G-rich DNA sequence.

-

Incubate the mixtures for a short period to allow for dye binding.

-

Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for this compound.

4. Data Analysis:

-

Compare the fluorescence intensity of the sample containing the G4 DNA with that of the negative control. A significant increase in fluorescence in the presence of the G-rich sequence is indicative of G-quadruplex formation and binding of this compound.

Logical Flow for G-Quadruplex DNA Detection

Caption: Logical diagram for the detection of G-quadruplex DNA using this compound.

References

- 1. Protocol for forming G-quadruplexes from double-stranded DNA during transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imaging G-Quadruplex Nucleic Acids in Live Cells Using Thioflavin T and Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

2-Di-1-ASP quantum yield and photostability

An In-depth Technical Guide to the Quantum Yield and Photostability of Aminostyrylpyridinium Dyes

Introduction

This technical guide provides a comprehensive overview of the quantum yield and photostability of aminostyrylpyridinium (ASP) dyes, a class of fluorescent probes widely used in cellular imaging and drug development. While the specific designation "2-Di-1-ASP" does not correspond to a standardly recognized dye in scientific literature, it likely refers to a member of the dialkylaminostyrylpyridinium family. These dyes are valued for their sensitivity to the local electric field, making them excellent probes for measuring membrane potential. However, their practical application is often limited by their photophysical properties, namely their quantum yield and photostability. This document will delve into these core characteristics, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their effective use.

Quantum Yield of Aminostyrylpyridinium Dyes

The quantum yield (Φ) of a fluorophore is a measure of its emission efficiency, defined as the ratio of photons emitted to photons absorbed. For ASP dyes, the quantum yield is highly dependent on the solvent environment. In aqueous solutions, these dyes are typically weakly fluorescent, but their fluorescence increases significantly upon binding to lipid membranes. This solvatochromic property is central to their function as membrane stains.

The quantum yield of styryl dyes like di-4-ANEPPS is notably low in water but increases upon membrane incorporation. For instance, the quantum yield of di-4-ANEPPS is less than 0.01 in water and increases to approximately 0.08-0.1 in octanol, which mimics the membrane environment.

Factors Influencing Quantum Yield:

-

Solvent Polarity: As polarity decreases, the quantum yield generally increases. This is due to the twisted intramolecular charge transfer (TICT) state, which is stabilized in polar solvents and provides a non-radiative decay pathway.

-

Membrane Fluidity: More fluid membranes can lead to a decrease in quantum yield due to increased molecular motion and non-radiative decay.

-

Local Electric Field: The primary application of many ASP dyes is to detect changes in membrane potential. The fluorescence intensity and, to a lesser extent, the quantum yield are modulated by the transmembrane potential.

Quantitative Data on Quantum Yield

| Dye | Environment | Quantum Yield (Φ) | Reference |

| di-4-ANEPPS | Water | < 0.01 | |

| di-4-ANEPPS | Octanol | 0.08 - 0.1 | |

| di-8-ANEPPS | Methanol | 0.23 | |

| di-8-ANEPPS | Lipid Vesicles | 0.30 |

Photostability of Aminostyrylpyridinium Dyes

Photostability refers to the ability of a fluorophore to resist photochemical degradation upon exposure to light. Poor photostability, or photobleaching, can be a significant limitation in fluorescence microscopy experiments that require prolonged or intense illumination. Styryl dyes, in general, exhibit moderate to poor photostability.

The photostability of these dyes is influenced by several factors, including the intensity and wavelength of the excitation light, the local chemical environment, and the presence of reactive oxygen species. For example, the photostability of certain styryl dyes can be improved by the addition of antioxidants to the imaging medium.

Quantitative Data on Photostability

| Dye | Experimental Conditions | Photobleaching Rate/Half-life | Reference |

| di-4-ANEPPS | Two-photon microscopy in brain tissue | Rapid photobleaching observed | |

| FM 1-43 | Confocal microscopy in hair cells | Half-life of a few seconds under continuous illumination |

Experimental Protocols

Measurement of Quantum Yield

The quantum yield of a fluorescent probe is typically measured relative to a standard with a known quantum yield.

Materials:

-

Spectrofluorometer

-

Cuvettes

-

Solvents of varying polarity (e.g., water, ethanol, octanol)

-

Standard fluorophore with known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

-

ASP dye of interest

Protocol:

-

Prepare a series of dilute solutions of the standard and the ASP dye in the desired solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Measure the absorbance of each solution at the excitation wavelength using a spectrophotometer.

-

Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, integrating the area under the emission curve.

-

Calculate the quantum yield of the ASP dye using the following equation:

Φₓ = Φₛ * (Iₓ / Iₛ) * (Aₛ / Aₓ) * (nₓ² / nₛ²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts x and s refer to the sample and the standard, respectively.

-

Assessment of Photostability

Photostability is typically assessed by measuring the decrease in fluorescence intensity over time under continuous illumination.

Materials:

-

Fluorescence microscope with a suitable filter set and a stable light source

-

Camera or photodetector

-

Sample of interest stained with the ASP dye

-

Image analysis software

Protocol:

-

Prepare a sample stained with the ASP dye (e.g., cultured cells, tissue slice).

-

Mount the sample on the microscope and bring it into focus.

-

Acquire an initial image (t=0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).

-

Continuously illuminate the sample under the same conditions and acquire images at regular intervals.

-

Measure the mean fluorescence intensity of a region of interest in each image.

-

Plot the normalized fluorescence intensity as a function of time.

-

The rate of photobleaching can be quantified by fitting the decay curve to an exponential function to determine the half-life (t₁/₂) of the fluorophore.

Visualization of Experimental Workflow

Workflow for Measuring Membrane Potential Changes

The following diagram illustrates a typical workflow for using an ASP dye to measure changes in membrane potential in cultured cells.

Caption: Workflow for membrane potential imaging using ASP dyes.

Conclusion

Aminostyrylpyridinium dyes are powerful tools for investigating cellular physiology, particularly for monitoring changes in membrane potential. However, their effective use requires a thorough understanding of their photophysical properties. The quantum yield of these dyes is highly sensitive to the local environment, a property that is exploited for membrane staining but also needs to be considered when interpreting fluorescence intensity data. Furthermore, their limited photostability necessitates careful optimization of imaging conditions to minimize photobleaching and ensure data quality. The protocols and data presented in this guide provide a foundation for researchers to harness the capabilities of ASP dyes while mitigating their limitations, thereby enabling more robust and reliable experimental outcomes.

Unveiling the Mechanism of 2-Di-1-ASP: A Technical Guide to its Fluorescence in Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Di-1-ASP (2-(4-(dimethylamino)styryl)-1-methylpyridinium iodide), a member of the styryl dye family, has emerged as a valuable fluorescent probe for investigating cellular dynamics. Its utility stems from a remarkable sensitivity to the local microenvironment, particularly its fluorescence enhancement upon association with lipid membranes. This technical guide provides an in-depth exploration of the core fluorescence mechanism of this compound, offering insights into its application for studying mitochondrial function, membrane potential, and cellular signaling pathways.

The Core Fluorescence Mechanism of this compound

The fluorescence of this compound is governed by its molecular structure and its interaction with the surrounding environment. As a styryl dye, it possesses a donor-π-acceptor (D-π-A) architecture, which is fundamental to its photophysical properties.

Environmental Sensitivity and Quantum Yield

In aqueous solutions, this compound is virtually non-fluorescent. This is attributed to the efficient non-radiative decay of the excited state through intramolecular rotation around the central ethylene (B1197577) bridge. However, upon partitioning into the hydrophobic environment of a lipid bilayer, this rotation is sterically hindered. This restriction of torsional motion significantly reduces the rate of non-radiative decay, leading to a dramatic increase in the fluorescence quantum yield.[1][2] This "turn-on" fluorescence mechanism is the primary reason for its efficacy as a membrane stain.

Solvatochromism and Electrochromism

The emission spectrum of this compound is also sensitive to the polarity of its environment, a phenomenon known as solvatochromism. As the dye moves from a polar to a non-polar environment, a blue shift in its emission spectrum is often observed.

Furthermore, styryl dyes can exhibit electrochromism, where their absorption and emission spectra are directly influenced by an external electric field.[3] This property is particularly relevant for monitoring changes in membrane potential. A change in the transmembrane potential alters the electric field across the membrane, which in turn can modulate the electronic structure of the membrane-bound dye and cause a spectral shift or a change in fluorescence intensity. While accumulation due to membrane potential is a major factor, this direct electrochromic effect can also contribute to the observed fluorescence changes.

Quantitative Data on this compound Photophysical Properties

The following tables summarize the key photophysical properties of this compound and related styryl dyes in different environments. It is important to note that specific values for this compound can be limited in the literature, and data from similar styryl dyes are often used as a reference.

| Property | Value (in Methanol) | Reference |

| Excitation Maximum (λex) | ~474 nm | [4] |

| Emission Maximum (λem) | ~606 nm | [4] |

| Molar Extinction Coefficient (ε) | Not widely reported | |

| Fluorescence Quantum Yield (ΦF) | Low | [2] |

| Fluorescence Lifetime (τ) | Not widely reported |

Table 1: Photophysical Properties of this compound in Methanol.

| Environment | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Lifetime (ns) | Reference |

| Aqueous Buffer | ~460 | ~620 | Very Low (~0.004 for Retinol) | ~2.5 (for Retinol) | [2] |

| Liposomes (PC) | ~470 | ~610 | Increased (~0.011 for Retinol) | ~7.0 (for Retinol) | [2] |

| Liposomes (PC/Cholesterol) | ~470 | ~610 | Further Increased (~0.013 for Retinol) | ~8.0 (for Retinol) | [2] |

Table 2: Representative Photophysical Properties of Styryl-like Dyes in Different Environments. Note: Data for retinol (B82714), which exhibits similar environmentally sensitive fluorescence, is used here to illustrate the trend. Precise values for this compound may vary.

Experimental Protocols

Staining Mitochondria in Live Cells

This protocol describes a general procedure for staining mitochondria in live cells using this compound. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Live cells cultured on coverslips or in imaging dishes

-

Balanced salt solution (BSS) or cell culture medium without phenol (B47542) red

-

Confocal or fluorescence microscope

Procedure:

-

Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.

-

Staining Solution Preparation: Dilute the this compound stock solution in pre-warmed BSS or culture medium to a final working concentration (typically in the range of 10-100 nM).

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed BSS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed BSS to remove excess dye.

-

Imaging: Mount the coverslip on a slide with a drop of BSS or image the cells directly in the imaging dish using a fluorescence microscope. Use appropriate filter sets for this compound (e.g., excitation ~470-490 nm, emission ~590-630 nm).

Measurement of Mitochondrial Membrane Potential Changes

Changes in mitochondrial membrane potential (ΔΨm) can be assessed by monitoring the fluorescence intensity of this compound accumulated in the mitochondria. A decrease in ΔΨm will lead to a decrease in dye accumulation and thus a decrease in fluorescence intensity.

Materials:

-

Cells stained with this compound as described above.

-

A compound known to depolarize mitochondria (e.g., CCCP or FCCP) as a positive control.

-

The experimental compound of interest.

-

Time-lapse fluorescence microscope.

Procedure:

-

Baseline Imaging: Acquire baseline fluorescence images of the this compound-stained cells.

-

Treatment: Add the experimental compound or the positive control (e.g., 1-10 µM CCCP) to the cells.

-

Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of fluorescence images to monitor the change in mitochondrial fluorescence intensity over time.

-

Data Analysis: Quantify the average fluorescence intensity within the mitochondrial regions of interest over time. A decrease in intensity indicates mitochondrial depolarization.

Visualizing Signaling Pathways and Workflows

The Intrinsic Apoptosis Pathway

Mitochondrial membrane potential is a critical checkpoint in the intrinsic pathway of apoptosis. Depolarization of the mitochondrial membrane is a key event leading to the release of pro-apoptotic factors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Stability of retinol in liposomes as measured by fluorescence lifetime spectroscopy and FLIM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophysiology, Unplugged: Imaging Membrane Potential with Fluorescent Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

The Technical Guide to 2-Di-1-ASP for G-quadruplex DNA Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Di-1-ASP, a fluorescent probe utilized in the detection and characterization of G-quadruplex (G4) DNA structures. This document outlines the core principles of this compound's mechanism of action, its photophysical properties, and detailed protocols for its application in experimental settings.

Introduction to this compound

This compound (also known as DASPI or DASPMI) is a mono-styryl pyridinium (B92312) dye initially recognized for its utility as a mitochondrial stain.[1][2] Subsequent research has highlighted its efficacy as a fluorescent probe for nucleic acids, demonstrating a notable selectivity for G-quadruplex DNA structures over canonical double-stranded DNA (dsDNA).[3] Its ability to exhibit significant fluorescence enhancement upon binding to G4 DNA makes it a valuable tool for researchers investigating the formation and function of these non-canonical DNA structures in various biological contexts.

G-quadruplexes are four-stranded secondary structures formed in guanine-rich sequences of DNA and RNA.[4] These structures are implicated in a range of crucial biological processes, including transcriptional regulation, DNA replication, and telomere maintenance, and are increasingly being explored as therapeutic targets in diseases such as cancer.[4][5] The development of selective fluorescent probes like this compound is paramount for visualizing and quantifying G4 structures, thereby facilitating a deeper understanding of their physiological and pathological roles.

Mechanism of Action and Signaling Pathway

The fluorescence of this compound is significantly quenched in aqueous solutions due to intramolecular rotation, a common characteristic of styryl dyes. Upon binding to a G-quadruplex structure, the dye's rotation is restricted. This restriction of intramolecular motion minimizes non-radiative decay pathways, leading to a substantial increase in fluorescence quantum yield, a phenomenon often referred to as "light-up" fluorescence.[6] this compound is reported to exhibit a preference for parallel G4 topologies, such as those found in the promoter regions of oncogenes like c-kit and c-myc.[3]

The binding of this compound to G-quadruplex DNA is a key step in its signaling pathway, which can be visualized as follows:

Signaling pathway of this compound G4 detection.

Photophysical and Binding Properties

The interaction of this compound with G-quadruplex DNA results in significant changes to its photophysical properties. A key characteristic is the dramatic enhancement of its fluorescence intensity.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~474 nm | [1][7] |

| Emission Maximum (λem) | ~605 nm | [1][2] |

| Fluorescence Enhancement with G4 DNA | Up to 300-fold | [3] |

| Preferred G4 Topology | Parallel | [3] |

Quantitative Binding Data:

Experimental Protocols

The following sections provide detailed methodologies for utilizing this compound in G-quadruplex DNA detection.

Preparation of this compound Stock Solution

-

Reagent : this compound (iodide salt, MW: 366.24 g/mol ).[8]

-

Solvent : High-purity dimethyl sulfoxide (B87167) (DMSO).

-

Procedure :

-

Accurately weigh a desired amount of this compound powder.

-

Dissolve the powder in DMSO to prepare a stock solution of 1-10 mM. Ensure complete dissolution by vortexing.

-

Store the stock solution at -20°C, protected from light.

-

In Vitro G-quadruplex DNA Titration

This protocol determines the fluorescence enhancement and binding affinity of this compound with a specific G-quadruplex-forming oligonucleotide.

Workflow for In Vitro Titration:

Workflow for in vitro titration of this compound.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO).

-

G-quadruplex forming oligonucleotide (e.g., c-myc, c-kit, telomeric sequences) and control dsDNA, ssDNA.

-

Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

-

Spectrofluorometer.

-

Quartz cuvettes.

Procedure:

-

DNA Preparation : Dissolve oligonucleotides in the assay buffer to a stock concentration (e.g., 100 µM). To fold G-quadruplex structures, heat the solution to 95°C for 5 minutes, then slowly cool to room temperature overnight.

-

Working Solutions :

-

Dilute the this compound stock solution in the assay buffer to a final concentration of 1-5 µM.

-

Prepare a series of dilutions of the folded G4 DNA and control DNA in the assay buffer.

-

-

Titration :

-

Place the this compound working solution in a quartz cuvette.

-

Record the initial fluorescence spectrum.

-

Add small aliquots of the DNA solution to the cuvette, mixing gently after each addition.

-

After each addition, allow the solution to equilibrate for 2-5 minutes and then record the fluorescence spectrum.

-

-

Data Analysis :

-

Plot the fluorescence intensity at the emission maximum against the concentration of DNA.

-

The data can be fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

-

Cellular Imaging of G-quadruplex DNA

This protocol describes the use of this compound for visualizing G-quadruplex structures in live or fixed cells.

Workflow for Cellular Imaging:

Workflow for cellular imaging with this compound.

Materials:

-

Cultured cells on glass-bottom dishes or coverslips.

-

This compound stock solution.

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Optional: Paraformaldehyde (PFA) for cell fixation.

-

Confocal or fluorescence microscope with appropriate filter sets.

Procedure for Live-Cell Imaging:

-

Cell Preparation : Seed cells on a suitable imaging dish and grow to the desired confluency.

-

Staining :

-

Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

-

Remove the existing medium from the cells and replace it with the staining solution.

-

Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.

-

-

Washing :

-

Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound dye.

-

-

Imaging :

-

Immediately image the cells using a fluorescence microscope. Use an excitation wavelength around 470 nm and collect emission around 600 nm.

-

Procedure for Fixed-Cell Imaging:

-

Follow steps 1 and 2 of the live-cell imaging protocol.

-

Fixation :

-

After washing, fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Imaging : Mount the coverslips with an appropriate mounting medium and image as described above.

Specificity Assays

To validate the selectivity of this compound for G-quadruplex DNA, competition assays and co-localization studies are recommended.

In Vitro Competition Assay

-

Prepare a solution containing this compound and the target G-quadruplex DNA at concentrations that yield a significant fluorescence signal.

-

Add increasing concentrations of a known G-quadruplex-binding ligand (e.g., TMPyP4, Phen-DC3) or a competing nucleic acid structure (e.g., dsDNA).

-

Monitor the fluorescence intensity. A decrease in fluorescence indicates the displacement of this compound from the G-quadruplex, confirming binding to the same site.

Cellular Co-localization Studies

-

Co-stain cells with this compound and a known marker for a specific cellular compartment (e.g., a nuclear stain like DAPI or a specific antibody for a nuclear protein known to interact with G4s).

-

Analyze the fluorescence images for co-localization of the signals, which can provide insights into the subcellular distribution of G-quadruplexes being detected by this compound.

Conclusion

This compound is a valuable fluorescent probe for the detection of G-quadruplex DNA, offering significant fluorescence enhancement and a preference for parallel G4 structures. The experimental protocols provided in this guide offer a framework for its application in both in vitro and cellular contexts. For rigorous interpretation of results, it is crucial to perform appropriate control experiments and specificity assays. Further characterization of its binding affinities with a broader range of G4 topologies will continue to enhance its utility as a specific tool for G-quadruplex research.

References

- 1. Cell Imaging [worldwide.promega.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Parallel G-Quadruplex DNA Structures from Nuclear and Mitochondrial Genomes Trigger Emission Enhancement in a Nonfluorescent Nano-aggregated Fluorine-Boron-Based Dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of simple BODIPY dyes as G-quadruplex recognizing ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of optimal fluorescent probes for G-quadruplex nucleic acids through systematic exploration of mono- and distyryl dye libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotium.com [biotium.com]

- 8. Optical Probes for Cellular Imaging of G‐quadruplexes: Beyond Fluorescence Intensity Probes - PMC [pmc.ncbi.nlm.nih.gov]

2-Di-1-ASP: A Technical Guide for Mitochondrial Membrane Potential Assessment

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Mechanism of Action

2-(4-(dimethylamino)styryl)-1-methylpyridinium iodide, commonly known as 2-Di-1-ASP or DASPMI, is a lipophilic, cationic fluorescent dye employed for the specific staining and analysis of mitochondria in living cells.[1][2] Its utility as an indicator of mitochondrial membrane potential (ΔΨm) stems from its electrophoretic distribution across the inner mitochondrial membrane, a process governed by the Nernst potential.

In healthy, energized cells, mitochondria maintain a significant negative electrochemical gradient across their inner membrane, typically ranging from -150 to -180 mV.[3] This strong negative potential drives the accumulation of the positively charged this compound molecules within the mitochondrial matrix.[1][2] The concentration of the dye within the mitochondria leads to a significant increase in its fluorescence intensity.[1][2]

Conversely, a decrease in the mitochondrial membrane potential, a hallmark of mitochondrial dysfunction and an early event in apoptosis, results in a diminished driving force for dye accumulation.[4] Consequently, this compound is released from the mitochondria into the cytoplasm, leading to a measurable decrease in mitochondrial fluorescence.[2] This direct correlation between fluorescence intensity and mitochondrial energization allows for the qualitative and semi-quantitative assessment of ΔΨm.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of this compound as a mitochondrial membrane potential indicator.

| Parameter | Value | Reference |

| Excitation Wavelength (in phospholipids) | ~470 nm | [2] |

| Emission Wavelength (in phospholipids) | 560-570 nm | [2] |

| Recommended Concentration Range | 10 nM - 5 µM | [2] |

| Toxicity | Low toxicity below 0.5 µM | [1] |

Experimental Protocols

I. General Staining Protocol for Live Cells

This protocol provides a general guideline for staining live cells with this compound to assess mitochondrial membrane potential. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

This compound (DASPMI)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Live-cell imaging setup with appropriate filter sets (e.g., for FITC or TRITC, depending on the specific fluorescence characteristics in the cellular environment)

-

Positive control (depolarizing agent): Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)

Procedure:

-

Prepare a this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.

-

Cell Seeding: Seed cells in a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides, or microplates) and culture until they reach the desired confluency.

-

Prepare Staining Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration. A starting concentration of 1 µM is recommended, but the optimal concentration should be determined empirically and typically falls within the 10 nM to 5 µM range.[2]

-

Cell Staining: Remove the existing cell culture medium and replace it with the this compound staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type and dye concentration.

-

Washing (Optional): For clearer imaging, the staining solution can be removed, and the cells can be washed once with pre-warmed PBS or culture medium.

-

Imaging: Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters. Acquire images of both control (untreated) cells and cells treated with compounds of interest.

II. Protocol for Inducing Mitochondrial Depolarization (Positive Control)

To validate the assay and confirm that changes in this compound fluorescence are indeed reporting on mitochondrial membrane potential, a positive control using a mitochondrial uncoupler is essential.

Procedure:

-

Prepare Cells: Stain cells with this compound as described in the general protocol.

-

Prepare FCCP/CCCP Solution: Prepare a stock solution of FCCP or CCCP in DMSO. A typical stock concentration is 10 mM.

-

Induce Depolarization: After the initial imaging of stained cells (baseline), add the mitochondrial uncoupler to the cell culture medium to a final concentration that effectively depolarizes the mitochondria (e.g., 1-10 µM for FCCP).

-

Time-Lapse Imaging: Immediately begin acquiring time-lapse images to monitor the decrease in mitochondrial fluorescence as the dye is released into the cytoplasm. This confirms the potential-dependent nature of the staining. Mitochondria loaded with the dye will suddenly release it into the cytoplasm upon treatment with FCCP.[2]

Visualizations

Mechanism of this compound as a Mitochondrial Membrane Potential Indicator

References

- 1. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorimetry of mitochondria in cells vitally stained with DASPMI or rhodamine 6 GO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye [moleculardevices.com]

An In-depth Technical Guide to 2-Di-1-ASP Dye: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the styryl dye 2-Di-1-ASP, detailing its discovery, synthesis, and multifaceted applications in biological research. This document serves as a core resource for professionals in drug development and cellular biology, offering in-depth quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. The unique photophysical properties of this compound make it an invaluable tool for probing cellular dynamics, particularly for mitochondrial functional analysis and the identification of G-quadruplex DNA structures.

Introduction

This compound (2-(4-(dimethylamino)styryl)-1-methylpyridinium iodide) is a cationic, membrane-permeant fluorescent dye belonging to the styryl dye family.[1][2] Its utility in cellular biology stems from its ability to selectively accumulate in organelles with high membrane potential, most notably mitochondria, and its fluorescence enhancement upon binding to specific nucleic acid secondary structures.[1][2][3] This dual functionality makes it a versatile probe for investigating cellular health, mitochondrial dysfunction, and the regulatory roles of G-quadruplex DNA.

Physicochemical and Photophysical Properties

| Property | Value | Reference |

| Chemical Name | 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-pyridinium, monoiodide | [4] |

| Synonyms | DASPI, DASPMI | [4] |

| CAS Number | 2156-29-8 | [4] |

| Molecular Formula | C₁₆H₁₉IN₂ | [4] |

| Molecular Weight | 366.24 g/mol | [1] |

| Excitation Maximum (λex) | ~474 nm | [4] |

| Emission Maximum (λem) | ~605 nm | [4] |

| Stokes Shift | ~131 nm | |

| Molar Extinction Coefficient (ε) | Typically in the range of 27,000 - 270,000 M⁻¹cm⁻¹ for styryl dyes | [6] |

| Fluorescence Quantum Yield (Φ) | Variable, can be low in aqueous solution and increases upon binding to targets | [3][5] |

| Solubility | Sparingly soluble in DMSO (1-10 mg/mL) | [4] |

Synthesis

The synthesis of this compound is achieved through a Knoevenagel condensation reaction. This involves the reaction of 1,2-dimethylpyridinium iodide with 4-(dimethylamino)benzaldehyde (B131446) in the presence of a catalytic amount of a base, such as piperidine, in a suitable solvent like ethanol, followed by reflux.

Key Applications and Experimental Protocols

Mitochondrial Staining and Functional Analysis

Mechanism of Action: this compound is a cationic dye that accumulates in mitochondria driven by the negative mitochondrial membrane potential (ΔΨm).[3] In healthy, respiring cells with a high ΔΨm, the dye is actively taken up and concentrated in the mitochondrial matrix, resulting in bright fluorescence. Conversely, in apoptotic or metabolically compromised cells with a depolarized mitochondrial membrane, the dye uptake is significantly reduced, leading to diminished fluorescence. This potential-dependent accumulation allows for the qualitative and quantitative assessment of mitochondrial function.

Detailed Protocol for Mitochondrial Staining in Live Adherent Cells:

-

Cell Preparation: Culture adherent cells on glass-bottom dishes or coverslips to the desired confluency.

-

Reagent Preparation:

-

Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store at -20°C, protected from light.

-

On the day of the experiment, prepare a working solution by diluting the stock solution in warm (37°C) cell culture medium or a suitable buffer (e.g., HBSS) to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

-

-

Staining:

-

Remove the culture medium from the cells.

-

Add the pre-warmed this compound working solution to the cells.

-

Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Washing (Optional but Recommended):

-

Imaging:

-

Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (Excitation: ~474 nm, Emission: ~605 nm).

-

G-Quadruplex DNA Staining

Mechanism of Action: this compound exhibits enhanced fluorescence upon binding to G-quadruplex (G4) DNA structures.[1][2] G4s are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA. The binding of this compound is thought to occur through groove binding or end-stacking on the terminal G-tetrads, which restricts the rotational freedom of the dye molecule, leading to a significant increase in its fluorescence quantum yield.[9][10] This property allows for the visualization of G4 structures in vitro and potentially in living cells.

Detailed Protocol for In Vitro G-Quadruplex DNA Staining:

-

G-Quadruplex Formation:

-

Dissolve the G-rich oligonucleotide in a suitable buffer (e.g., Tris-HCl with KCl or NaCl) to promote G4 formation.[11][12]

-

Heat the solution to 95°C for 5 minutes, then slowly cool to room temperature to facilitate annealing into the G4 conformation.[11][12] The formation of G4 structures can be confirmed by techniques such as circular dichroism (CD) spectroscopy or native polyacrylamide gel electrophoresis (PAGE).[13][14]

-

-

Staining:

-

Prepare a working solution of this compound in the same buffer used for G4 formation.

-

Add the this compound solution to the G4 DNA sample. The optimal dye-to-DNA ratio should be determined experimentally.

-

-

Fluorescence Measurement:

-

Incubate the mixture for a short period at room temperature.

-

Measure the fluorescence intensity using a fluorometer with excitation at ~474 nm and emission detection centered around ~605 nm. A significant increase in fluorescence intensity compared to the dye alone or in the presence of non-G4 DNA indicates binding to the G-quadruplex structure.

-

Data Interpretation and Considerations

-

Mitochondrial Staining: A decrease in this compound fluorescence intensity is indicative of mitochondrial membrane depolarization, which can be a marker for apoptosis, cellular stress, or the effect of certain drugs.

-

G-Quadruplex Staining: An increase in fluorescence intensity suggests the presence of G-quadruplex structures. It is crucial to use appropriate controls, such as single-stranded or double-stranded DNA sequences that do not form G4s, to ensure the specificity of the signal.

-

Photostability: Like many fluorescent dyes, this compound is susceptible to photobleaching. To minimize this, use the lowest possible excitation light intensity and exposure times during imaging.

-

Toxicity: While generally considered to have low toxicity for short-term imaging, prolonged exposure or high concentrations of this compound may have cytotoxic effects. It is advisable to perform viability assays to assess any potential toxicity in the experimental system.

Conclusion

This compound is a powerful and versatile fluorescent probe with significant applications in cell biology and drug development. Its ability to report on mitochondrial membrane potential and to selectively stain G-quadruplex DNA structures provides researchers with a valuable tool to investigate fundamental cellular processes and to screen for compounds that modulate these targets. This guide provides the necessary technical information and protocols to effectively utilize this compound in a research setting.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bright red-emitting highly reliable styryl probe with large Stokes shift for visualizing mitochondria in live cells under wash-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocols · Benchling [benchling.com]

- 8. cdn.stemcell.com [cdn.stemcell.com]

- 9. DNA Binding Mode Analysis of a Core-Extended Naphthalene Diimide as a Conformation-Sensitive Fluorescent Probe of G-Quadruplex Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding of G-quadruplex DNA and serum albumins by synthetic non-proteinogenic amino acids: Implications for c-Myc-related anticancer activity and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 12. Protocol for forming G-quadruplexes from double-stranded DNA during transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of G-quadruplex DNA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Guide for phenotype-specific profiling of DNA G-quadruplex-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]

2-Di-1-ASP safety and handling guidelines

An In-depth Technical Guide to 2-Di-1-ASP: Safety, Handling, and Experimental Applications

This guide provides a comprehensive overview of this compound (also known as DASPI), a versatile fluorescent dye, for researchers, scientists, and drug development professionals. It covers essential safety and handling procedures, detailed chemical and physical properties, and protocols for its primary applications in cellular and molecular biology.

General Information and Properties

This compound is a mono-styryl dye widely utilized as a fluorescent probe. Its primary applications include the staining of mitochondria in living cells and the detection of G-quadruplex (G4) DNA structures. The dye exhibits significant fluorescence enhancement upon binding to these targets, making it a valuable tool for imaging and analysis.